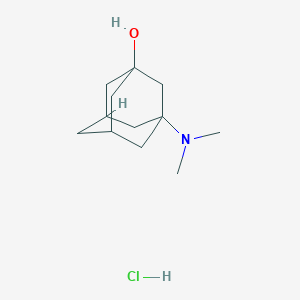

3-(Dimethylamino)adamantan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)adamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H22ClNO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. The compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to the adamantane framework, forming a hydrochloride salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)adamantan-1-ol hydrochloride typically involves the following steps:

Formation of Adamantane Derivative: The starting material, adamantane, undergoes a series of reactions to introduce functional groups at specific positions.

Introduction of Dimethylamino Group: The adamantane derivative is reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Formation of Hydrochloride Salt: The final step involves the reaction of the hydroxylated product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to obtain the pure compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)adamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

Oxidation Products: Ketones and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted adamantane derivatives.

Aplicaciones Científicas De Investigación

Scientific Applications of 3-(Dimethylamino)adamantan-1-ol hydrochloride

This compound is a chemical compound with a wide range of applications in scientific research, including its use as a building block in synthesizing complex organic molecules, its study for potential biological activities, and its investigation for potential therapeutic properties and as a precursor for drug development. The presence of both a dimethylamino group and a hydroxyl group on the adamantane framework gives it unique chemical and biological properties, making it valuable in research and industry.

Chemistry

This compound is used as a building block in synthesizing complex organic molecules. The synthesis of this compound typically involves the formation of an adamantane derivative, introduction of a dimethylamino group, hydroxylation, and formation of a hydrochloride salt. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the compound into different amines or alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

- Substitution The dimethylamino group can be substituted with other functional groups under appropriate conditions using halogenating agents and nucleophiles.

Biology

This compound is studied for its potential biological activities and interactions with biomolecules. The mechanism of action involves its interaction with molecular targets such as enzymes and receptors, where the dimethylamino and hydroxyl groups play crucial roles in binding, modulating activity, and influencing cellular pathways and signaling mechanisms.

Medicine

This compound is investigated for its potential therapeutic properties and as a precursor for drug development.

One study explored the potential of adamantanol-containing compounds as antimycobacterial agents . By attaching a 3-adamantanol moiety to indole-2-carboxamides, researchers aimed to improve water solubility while maintaining anti-TB activity . Initial results showed that while some adamantanol analogues exhibited reduced activity compared to their adamantane counterparts, modifications to the molecule could enhance its effectiveness against drug-resistant strains of M. tuberculosis . The most potent adamantanol/adamantane-based indoleamides displayed a two-fold surge in potency against extensively drug-resistant M. tb strains .

Industry

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)adamantan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence cellular pathways and signaling mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

1-Adamantanol: A simple hydroxylated derivative of adamantane.

3-Aminoadamantane: Contains an amino group instead of a dimethylamino group.

1-(Dimethylamino)adamantane: Lacks the hydroxyl group present in 3-(Dimethylamino)adamantan-1-ol hydrochloride.

Uniqueness

This compound is unique due to the presence of both a dimethylamino group and a hydroxyl group on the adamantane framework. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

3-(Dimethylamino)adamantan-1-ol hydrochloride, a derivative of adamantane, has garnered attention due to its potential biological activities. This compound is characterized by the presence of both a dimethylamino group and a hydroxyl group, which contribute to its unique pharmacological properties. This article explores the biological activity, mechanisms of action, and various applications of this compound based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₂ClNO

- IUPAC Name : 3-(dimethylamino)adamantan-1-ol; hydrochloride

- CAS Number : 149607-01-2

The compound's structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The dimethylamino and hydroxyl groups are crucial for binding to these molecular targets, modulating their activity, and influencing cellular signaling pathways. The compound's mechanism can be summarized as follows:

- Enzyme Interaction : Modulates enzyme activity through competitive inhibition or allosteric effects.

- Receptor Binding : Binds to specific receptors, potentially affecting neurotransmitter systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimycobacterial Activity

A study evaluated the antimycobacterial properties of adamantane derivatives, including this compound. The compound exhibited significant activity against Mycobacterium tuberculosis strains, demonstrating potential as a therapeutic agent for tuberculosis (TB). The minimum inhibitory concentration (MIC) values indicated promising efficacy compared to other adamantane derivatives .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 0.66 | Effective against XDR strains |

| Adamantanol analog | 51.5 | Less effective |

Antiviral Properties

Adamantane derivatives have been traditionally recognized for their antiviral properties, particularly against influenza viruses. The unique structure of this compound suggests it may exhibit similar antiviral mechanisms by interfering with viral replication processes .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated in various cell lines. Results indicated that while the compound exhibits biological activity, it also presents a safety profile that requires further investigation to establish therapeutic windows and potential side effects .

Case Studies

Several studies have investigated the biological effects of adamantane derivatives:

- Antimycobacterial Evaluation :

- Drug Delivery Systems :

Propiedades

IUPAC Name |

3-(dimethylamino)adamantan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-13(2)11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJXFSWTZHAEBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)(C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.